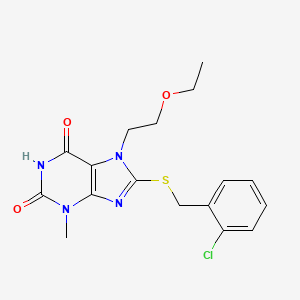
5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. It would include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at what reactants are needed, what the products are, and what the mechanism of the reaction is .Physical And Chemical Properties Analysis
This would involve looking at properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include looking at how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Receptor Antagonism
5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide has been studied for its potential as a receptor antagonist, particularly in the context of dopamine receptors. For instance, YM-09151-2, a closely related benzamide, was found to be a potent antagonist of D2-type dopamine receptors, significantly elevating serum prolactin levels in rats. This compound effectively displaced 3H-spiperone from bovine pituitary membranes, indicating its strong receptor binding affinity (Meltzer et al., 1983).
Synthetic Chemistry Applications
In synthetic chemistry, derivatives of the core structure of 5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide have been utilized in enantioselective syntheses. For example, a study explored the addition of Grignard reagents to N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, leading to various substituted piperidines. This methodology could be applied to generate chloro analogs, demonstrating the versatility of such compounds in synthetic routes (Calvez et al., 1998).
Analytical Method Development
The compound has also been the focus of analytical method development, particularly in the context of pharmacokinetic evaluations. A study developed and validated a bioanalytical method using micro-extraction and LC-MS/MS for quantifying a glyburide analogue (structurally similar to the compound ) in mouse plasma and whole blood. This research highlights the importance of such compounds in developing analytical techniques for pharmacokinetic studies (Zalavadia, 2016).
Antimicrobial and Antioxidant Activities
Compounds structurally related to 5-chloro-2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide have been investigated for their biological activities, including antimicrobial and antioxidant effects. For instance, a new benzamide isolated from endophytic Streptomyces sp. demonstrated significant antimicrobial and antioxidant activities, suggesting the potential of such compounds in developing new therapeutic agents (Yang et al., 2015).
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Based on its chemical structure, it may be involved in pathways related to aromatic compounds or halogenated compounds .
Pharmacokinetics
Based on its chemical structure, it is likely that the compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13-11-15(7-8-17(13)23-10-4-3-5-19(23)24)22-20(25)16-12-14(21)6-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTGUCNLKUGLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2740024.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)
![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)



![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2740035.png)
![2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740036.png)



![N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline](/img/structure/B2740041.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2740042.png)
